2-Propoxybenzaldehyde
Overview
Description
2-Propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by a benzene ring with an aldehyde functional group and a propoxy substituent. The compound is of interest in various chemical syntheses and reactions due to its structural properties and reactivity.
Synthesis Analysis
The synthesis of substituted benzaldehydes, which are structurally related to 2-propoxybenzaldehyde, can be achieved through various methods. For instance, a selective palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with O-methyloxime serving as a directing group. This method involves a three-step sequence that results in good overall yields . Another synthesis approach involves the alkylation of 2,3-dihydroxybenzaldehyde to produce 2-hydroxy-3-octyloxybenzaldehyde, which could be a precursor for compounds structurally similar to 2-propoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 2-hydroxy-3-octyloxybenzaldehyde was elucidated using 1H and 13C-NMR spectra, high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) . These techniques could similarly be applied to determine the molecular structure of 2-propoxybenzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. For instance, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles through a reaction with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions demonstrates the reactivity of benzaldehyde derivatives under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be inferred from studies on similar compounds. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric–derivative thermogravimetric analysis, indicating stability up to 95 °C . Such analyses provide insights into the stability and reactivity of the compounds, which are essential for their practical applications.
Scientific Research Applications
Application 1: Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Propoxybenzaldehyde has been used in the synthesis of novel derivatives of 2-propoxybenzylidene isonicotinohydrazide, which have shown potential antimicrobial activity .
- Methods of Application or Experimental Procedures : A novel series of Mannich bases containing isoniazid were prepared. The process began with the reaction of 2-propoxybenzaldehyde with isoniazid to obtain the corresponding hydrazone (2a). Following this, product 2a underwent a Mannich reaction of aminomethylation with formaldehyde and secondary amines (2b-2k) .
- Results or Outcomes : The synthesized compounds were assayed in vitro against a panel of microorganisms and against the A549 human lung adenocarcinoma cell line. Compounds 2c and 2k displayed moderate to potent antimicrobial activity against all the tested strains. They also exhibited significant cytotoxicity in a dose-dependent manner with IC50 values ranging from 2.84 to 8.55 (μg) and 0.007-0.030 (μM). These results demonstrate the potential and importance of developing new Mannich bases that would be effective against resistant microbial strains and may be useful leads for anticancer drug development in the future .
Application 2: Antioxidant and Antibacterial Activities
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Similar compounds to 2-Propoxybenzaldehyde, such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and evaluated for their antioxidant and antibacterial activities .
- Methods of Application or Experimental Procedures : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Application 3: Nanomedicine
- Scientific Field : Nanotechnology
- Summary of the Application : Poly(2-oxazoline)s, a class of biocompatible polymers with large structural versatility, are being investigated as a potential alternative to PEG . Their structure can be fine-tuned to modulate the pharmacokinetics and -dynamics, while avoiding PEG-specific immune responses in patients .
- Methods of Application or Experimental Procedures : The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization, whereby the termination step could be selectively performed with O-, N- and S-nucleophiles .
- Results or Outcomes : The approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery .
Safety And Hazards
2-Propoxybenzaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPASLURGOXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290414 | |
Record name | 2-Propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxybenzaldehyde | |
CAS RN |
7091-12-5 | |
Record name | 7091-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPOXY-BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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